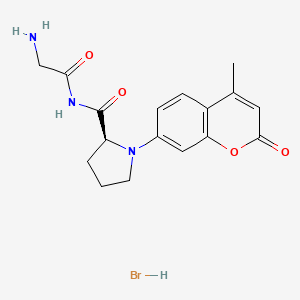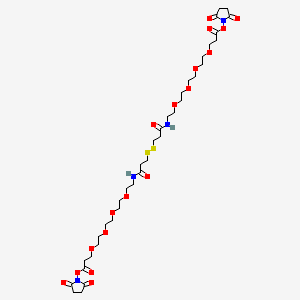
SS-bis-amino-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SS-bis-amino-PEG4-NHS ester is a cleavable polyethylene glycol (PEG) linker containing four PEG units and two N-hydroxysuccinimide (NHS) ester groups. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker to attach cytotoxic drugs to antibodies . The cleavable nature of this linker allows for the release of the drug in the target environment, making it a valuable tool in targeted drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SS-bis-amino-PEG4-NHS ester typically involves the reaction of PEG with NHS and a disulfide-containing compound. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction . The process involves multiple steps, including the activation of PEG with NHS and the subsequent introduction of the disulfide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The production is carried out under controlled conditions to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SS-bis-amino-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines (-NH2) to form stable amide bonds, releasing NHS as a byproduct . This reaction is efficient in pH 7-9 buffers, making it suitable for biological applications.
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, triethylamine
pH 7-9, room temperature to slightly elevated temperaturesMajor Products
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and bioconjugation .
Applications De Recherche Scientifique
SS-bis-amino-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.
Mécanisme D'action
The mechanism of action of SS-bis-amino-PEG4-NHS ester involves the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The disulfide linkage in the compound allows for the controlled release of the conjugated drug in the target environment, typically through reduction reactions that cleave the disulfide bond . This targeted release mechanism enhances the efficacy and reduces the side effects of the therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG4-NHS ester: Contains two NHS ester groups but lacks the disulfide linkage, making it non-cleavable.
NHS-SS-PEG4-Biotin: Similar structure but includes a biotin moiety for biotinylation applications.
Uniqueness
SS-bis-amino-PEG4-NHS ester is unique due to its cleavable disulfide linkage, which allows for the controlled release of conjugated drugs. This feature distinguishes it from other PEG linkers that do not have a cleavable component, making it particularly valuable in targeted drug delivery systems .
Propriétés
Formule moléculaire |
C36H58N4O18S2 |
|---|---|
Poids moléculaire |
899.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H58N4O18S2/c41-29(37-9-13-51-17-21-55-25-23-53-19-15-49-11-5-35(47)57-39-31(43)1-2-32(39)44)7-27-59-60-28-8-30(42)38-10-14-52-18-22-56-26-24-54-20-16-50-12-6-36(48)58-40-33(45)3-4-34(40)46/h1-28H2,(H,37,41)(H,38,42) |
Clé InChI |
LQNDDMOWIFYVTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


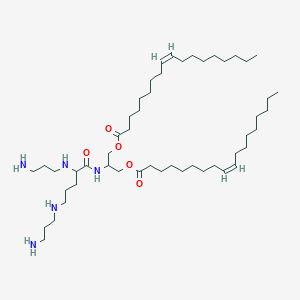
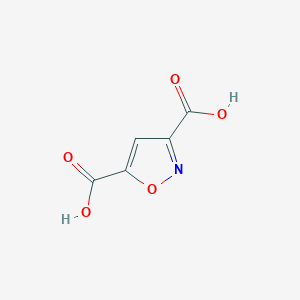
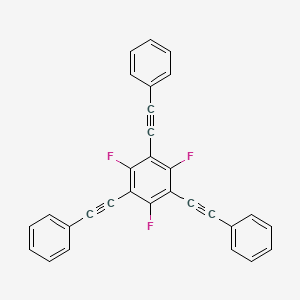
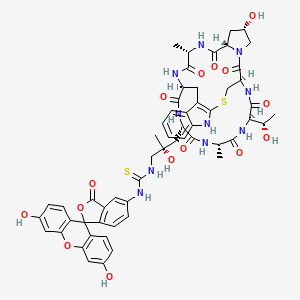


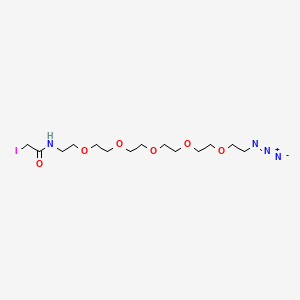

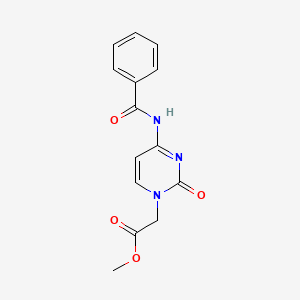

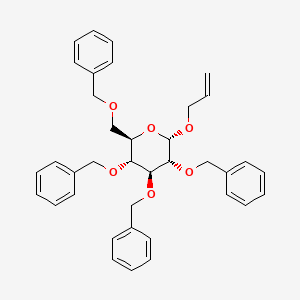

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
